molecular formula C10H9NO2 B2654687 3-(Acetoxymethyl)benzonitrile CAS No. 95827-10-4

3-(Acetoxymethyl)benzonitrile

Cat. No. B2654687
CAS RN: 95827-10-4
M. Wt: 175.187
InChI Key: HASPIPUGHLZBHX-UHFFFAOYSA-N
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Description

3-(Acetoxymethyl)benzonitrile is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitrile group and an acetoxymethyl group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzonitrile, a related compound, is known to undergo [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a flash point of 125.2±7.1 °C and an index of refraction of 1.529 . The compound has 3 H-bond acceptors, 0 H-bond donors, and 4 freely rotating bonds . Its polar surface area is 50 Å2, and it has a molar volume of 152.7±5.0 cm3 .

Scientific Research Applications

Dye-Sensitized Solar Cells

The use of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs) has been shown to be beneficial. Benzonitrile's low vapor pressure contributes to the long-term stability of these cells. Efficiency values of around 8% were maintained for over 1300 hours using common and low-cost materials. This advancement is crucial for the economical and efficient fabrication of devices with stable performances (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

Synthesis of Bioactive Compounds

3,5-Dihydroxy benzonitrile, a derivative that can be synthesized from benzonitrile, serves as a versatile intermediate in the synthesis of bioactive compounds. It was synthesized from 3,5-dihydroxybenzoic acid with an overall yield of 66%, showing its potential in medicinal and pharmaceutical research (Meng, 2010).

Microbial Biotransformation

The soil bacterium Rhodococcus rhodochrous LL100-21 has been studied for its ability to biotransform cyanomethyl benzonitrile compounds. This study is significant for understanding the microbial degradation of environmental pollutants and could lead to innovative bioremediation strategies (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).

Chemistry of Nitrogen Compounds

Studies on the interaction of benzonitrile with other compounds, like acetaldehyde, have yielded new nitrogen-containing compounds. These compounds have applications in various fields, including materials science and pharmaceuticals (Nunno & Scilimati, 1987).

Environmental Science

Research on the biodegradation of organonitriles, including benzonitrile, in soil and water treatment processes, highlights its role in environmental science. Understanding the biodegradation pathways of such compounds is crucial for assessing and mitigating their impact on the environment (Li, Liu, Bai, Ohandja, & Wong, 2007).

Safety and Hazards

While specific safety data for 3-(Acetoxymethyl)benzonitrile is not available, it’s generally recommended to handle chemicals with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(3-cyanophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASPIPUGHLZBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

m-Cyanobenzylamine (13.2 g), water (18 g), and 1,2-dichloroethane (22 g) were mixed, and the mixture was stirred with cooling with ice. Acetic acid (18 g) was added to the mixture. Subsequently, a 20 wt % aqueous solution (51.8 g) of sodium nitrite was added dropwise to the mixture over a one hour period. The mixture was stirred at the same temperature for four hours. The reaction mixture was subjected to extraction with 1,2-dichloroethane, and the organic solvent was concentrated. Water was added to the concentrated solution, and the residual organic solvent was removed through distillation, to thereby obtain 13.7 g of m-cyanobenzyl acetate (yield 78%). The purity of the product was 97%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
51.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
solvent
Reaction Step Three

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